molecular formula C11H12BrNO B14569954 3-Bromo-N-(4-ethenylphenyl)propanamide CAS No. 61469-24-7

3-Bromo-N-(4-ethenylphenyl)propanamide

Cat. No.: B14569954
CAS No.: 61469-24-7
M. Wt: 254.12 g/mol
InChI Key: PFWIXMLISCUBBS-UHFFFAOYSA-N
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Description

3-Bromo-N-(4-ethenylphenyl)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom, an ethenyl group attached to a phenyl ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-(4-ethenylphenyl)propanamide typically involves the bromination of N-(4-ethenylphenyl)propanamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide. The reaction is usually performed in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-(4-ethenylphenyl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or diols.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide, ammonia, or thiols are used under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or osmium tetroxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.

    Oxidation Reactions: Products include epoxides or diols.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

3-Bromo-N-(4-ethenylphenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(4-ethenylphenyl)propanamide involves its interaction with specific molecular targets. The bromine atom and the ethenyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

  • 3-Bromo-N-(4-bromophenyl)propanamide
  • 3-Bromo-N-phenylpropanamide
  • 3-(4-Bromophenyl)propanamide

Comparison:

  • 3-Bromo-N-(4-ethenylphenyl)propanamide is unique due to the presence of the ethenyl group, which imparts additional reactivity and potential for further functionalization.
  • 3-Bromo-N-(4-bromophenyl)propanamide has an additional bromine atom on the phenyl ring, which can influence its chemical behavior and applications.
  • 3-Bromo-N-phenylpropanamide lacks the ethenyl group, making it less reactive in certain types of chemical reactions.
  • 3-(4-Bromophenyl)propanamide is similar but does not have the bromine atom on the propanamide moiety, affecting its reactivity and potential applications.

Properties

CAS No.

61469-24-7

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

3-bromo-N-(4-ethenylphenyl)propanamide

InChI

InChI=1S/C11H12BrNO/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12/h2-6H,1,7-8H2,(H,13,14)

InChI Key

PFWIXMLISCUBBS-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)NC(=O)CCBr

Origin of Product

United States

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